molecular formula C12H16O2 B13171387 2-(4-Methylphenoxy)cyclopentan-1-ol

2-(4-Methylphenoxy)cyclopentan-1-ol

Cat. No.: B13171387
M. Wt: 192.25 g/mol
InChI Key: SAXJCPXPQBVTTD-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O2. This compound features a cyclopentane ring substituted with a hydroxyl group and a 4-methylphenoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)cyclopentan-1-ol typically involves the reaction of 4-methylphenol with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Large-scale reactors: To handle bulk quantities

    Continuous flow systems: For efficient production

    Catalysts: To enhance reaction rates and yields

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: Converts the hydroxyl group to a carbonyl group

    Reduction: Further reduces the compound to form different alcohols

    Substitution: Replaces the hydroxyl group with other functional groups

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Forms 2-(4-Methylphenoxy)cyclopentanone

    Reduction: Forms various cyclopentanol derivatives

    Substitution: Forms halogenated or other substituted cyclopentanes

Scientific Research Applications

2-(4-Methylphenoxy)cyclopentan-1-ol is used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis

    Biology: In studies of enzyme interactions and metabolic pathways

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by:

    Binding to active sites: Inhibiting or activating enzymes

    Interacting with receptors: Altering signal transduction pathways

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)cyclopentanone
  • 4-Methylphenol
  • Cyclopentanone

Uniqueness

2-(4-Methylphenoxy)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(4-methylphenoxy)cyclopentan-1-ol

InChI

InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h5-8,11-13H,2-4H2,1H3

InChI Key

SAXJCPXPQBVTTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2CCCC2O

Origin of Product

United States

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